2-Methyl-4-phenyl-5-(4-pyridyl)oxazole
Overview
Description
“2-Methyl-4-phenyl-5-(4-pyridyl)oxazole” is a potent, reversible, cell-permeable, ATP-competitive, and selective inhibitor of p38 MAP kinase activity in a dose-dependent manner (IC 50 = 2-5 µM). It does not inhibit basal ERK or IL-1-induced JNK activity .
Physical And Chemical Properties Analysis
“2-Methyl-4-phenyl-5-(4-pyridyl)oxazole” is a semisolid substance with a white to yellow color. It is soluble in DMSO up to 200 mg/mL . The compound can be stored at 2-8°C .
Scientific Research Applications
Spectral-Luminescence Properties
2-Methyl-4-phenyl-5-(4-pyridyl)oxazole exhibits significant π-electron conjugation, influencing its spectral-luminescence properties. These compounds, especially with electron-donor substituents, demonstrate pronounced bathochromic and bathofluoric effects in ethanol solutions. The high fluorescence quantum yields of these solutions are notable, making them relevant in studies involving luminescence (Afanasiadi, Tur, & Kurapov, 1985).
G-Quadruplex Stabilization and Cytotoxic Activity
Pyridyl polyoxazoles, including derivatives of 2-Methyl-4-phenyl-5-(4-pyridyl)oxazole, have been identified as selective G-quadruplex stabilizers with significant cytotoxic activity. These compounds exhibit promising anticancer activity, particularly against human breast cancer xenografts in mice. Their synthesis and variations in their structures have shown a correlation between their effectiveness as G-quadruplex DNA ligands and their cytotoxicity in various human tumor cell lines (Blankson et al., 2013).
Optical Susceptibilities and Hyperpolarizability
2-Methyl-4-phenyl-5-(4-pyridyl)oxazole has been studied for its optical susceptibilities and hyperpolarizability. The material demonstrates a direct energy gap and exhibits notable dielectric susceptibility, birefringence, and second-order optical susceptibility. These properties make it relevant in the field of materials science, particularly in optics and photonics (Reshak, Stys, Auluck, & Kityk, 2011).
Anticancer Activity
Specific oxazole derivatives, including those related to 2-Methyl-4-phenyl-5-(4-pyridyl)oxazole, have been synthesized and tested for their anticancer activities. They have shown significant inhibitory effects against specific cancer cell lines, such as human prostate cancer and human epidermoid carcinoma cancer lines. This indicates the potential of these compounds in developing new anticancer drugs (Liu et al., 2009).
VEGFR2 Kinase Inhibitors
Derivatives of 2-Methyl-4-phenyl-5-(4-pyridyl)oxazole have been identified as inhibitors of VEGFR2 kinase, an important target in cancer therapy. These compounds have shown potent inhibitory effects at both enzymatic and cellular levels, making them relevant in the development of new cancer treatments (Harris et al., 2005).
Future Directions
properties
IUPAC Name |
2-methyl-4-phenyl-5-pyridin-4-yl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-17-14(12-5-3-2-4-6-12)15(18-11)13-7-9-16-10-8-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWCZLOXTLWZAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)C2=CC=NC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274457 | |
Record name | SC-68376 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenyl-5-(4-pyridyl)oxazole | |
CAS RN |
318480-82-9 | |
Record name | SC-68376 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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